molecular formula C10H11NO3S B3157251 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole CAS No. 847837-35-8

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole

Cat. No.: B3157251
CAS No.: 847837-35-8
M. Wt: 225.27 g/mol
InChI Key: DJIFOKJAFXGMGY-UHFFFAOYSA-N
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Description

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of an ethanesulfonyl group attached to the benzoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-methyl-1,3-benzoxazole+ethanesulfonyl chloridebaseThis compound\text{2-methyl-1,3-benzoxazole} + \text{ethanesulfonyl chloride} \xrightarrow{\text{base}} \text{this compound} 2-methyl-1,3-benzoxazole+ethanesulfonyl chloridebase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.

    Tosyl chloride: Contains a toluene sulfonyl group instead of an ethanesulfonyl group.

Uniqueness

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the ethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with an ethane sulfonyl group and a methyl substituent. This unique structure contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized benzoxazole analogues were evaluated for their in vitro antibacterial and antifungal activities. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µM) against Bacillus subtilisMIC (µM) against Candida albicans
Compound 112.515.0
Compound 210.018.0
This compoundTBDTBD

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored extensively. In one study, various benzoxazole compounds were tested against the HCT-116 colorectal carcinoma cell line using the Sulforhodamine B assay. The findings revealed that some compounds exhibited IC50 values lower than that of the standard drug, 5-fluorouracil, indicating promising anticancer activity .

Table 2: Anticancer Activity of Selected Benzoxazole Compounds

CompoundIC50 (µM)Standard Drug (5-FU) IC50 (µM)
Compound A24.529.2
Compound B39.929.2
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, the presence of the sulfonyl group may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzoxazole derivatives for their biological activities:

  • Synthesis and Evaluation : A recent study synthesized various benzoxazole derivatives and assessed their antibacterial and anticancer properties in vitro. The results showed that structural modifications significantly influenced their biological activity .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the benzoxazole ring that enhance biological activity. For example, electron-withdrawing groups have been shown to improve antimicrobial efficacy against various pathogens .
  • Comparative Studies : Comparative analysis with other pharmacologically active compounds demonstrated that certain derivatives of benzoxazole could serve as effective alternatives or adjuncts to existing therapies for bacterial infections and cancer treatment .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(ethanesulfonyl)-2-methyl-1,3-benzoxazole, and how can reaction conditions be optimized?

The synthesis of benzoxazole derivatives typically involves cyclization or sulfonylation steps. For example, sulfanyl acetohydrazide derivatives of 5-methyl-1,3-benzoxazole can be synthesized via solvent-free reductive amination with aldehydes, using sodium borohydride and boric acid as catalysts . To introduce the ethanesulfonyl group, a sulfonylation reaction using ethanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine) may be employed. Optimization should focus on reaction time (4–6 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for nucleophilic reagents). Monitor progress via TLC (chloroform:methanol, 7:3) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95%) and detect byproducts.
  • NMR spectroscopy : Confirm substituent positions (e.g., δ 2.69 ppm for methyl groups in benzoxazole derivatives) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., planar isoxazole rings with deviations <0.03 Å) .
  • Elemental analysis : Verify C, H, N, S content against theoretical values.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) can predict:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
  • Frontier molecular orbitals : Estimate HOMO-LUMO gaps (~4–5 eV for benzoxazoles) to correlate with chemical stability .
  • Molecular dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., binding to cytochrome P-450 enzymes) .

Q. How can structural modifications of this compound enhance its bioactivity?

Key strategies include:

  • Substituent variation : Replace the ethanesulfonyl group with trifluoromethylsulfonyl (as in Oxazosulfyl) to improve metabolic stability .
  • Heterocyclic fusion : Attach imidazo[4,5-c]pyridine moieties (e.g., compound 22 in ) to enhance DNA intercalation or kinase inhibition.
  • Pharmacophore modeling : Optimize hydrogen-bond acceptors (e.g., sulfonyl groups) and hydrophobic regions (methyl groups) for target selectivity .

Q. What are the common challenges in crystallizing this compound, and how can they be addressed?

Challenges include polymorphism and poor crystal growth due to flexible sulfonyl groups. Solutions:

  • Solvent screening : Use ethanol/water mixtures for slow evaporation.
  • Temperature gradients : Cool saturated solutions from 40°C to 4°C over 24 hours.
  • Additives : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize lattice interactions .

Q. How do steric and electronic effects influence the sulfonylation efficiency in benzoxazole derivatives?

  • Steric hindrance : Bulky substituents at the 2-position (e.g., methyl) reduce sulfonylation yields. Optimize by using excess sulfonyl chloride (1.5 eq).
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5-position activate the benzoxazole ring for electrophilic substitution .
  • Catalysis : Lewis acids like ZnCl₂ can enhance reaction rates by polarizing the sulfonyl chloride .

Q. Methodological Considerations

Q. What spectroscopic techniques are critical for analyzing intermolecular interactions of this compound in biological systems?

  • Fluorescence quenching : Study binding to serum albumin (e.g., BSA) via Stern-Volmer plots.
  • Surface Plasmon Resonance (SPR) : Measure real-time affinity constants (KD) for enzyme targets.
  • IR spectroscopy : Detect hydrogen bonding between sulfonyl groups and protein residues (e.g., amide-I band shifts) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. antimicrobial activity) be resolved?

  • Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK-293 vs. HepG2).
  • Off-target screening : Use kinase panels or proteome arrays to identify non-specific interactions.
  • Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Properties

IUPAC Name

5-ethylsulfonyl-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-3-15(12,13)8-4-5-10-9(6-8)11-7(2)14-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIFOKJAFXGMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288060
Record name 5-(Ethylsulfonyl)-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847837-35-8
Record name 5-(Ethylsulfonyl)-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847837-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulfonyl)-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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